![molecular formula C16H18N2O3S B4435661 N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435661.png)
N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide, also known as EMA401, is a small molecule drug that is currently being studied for its potential use in treating chronic pain. This drug works by targeting a specific receptor in the body that is involved in the transmission of pain signals.
Mechanism of Action
N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide works by blocking the TRPV1 receptor, which is involved in the transmission of pain signals. This receptor is found in sensory neurons and is activated by a variety of stimuli, including heat, acid, and capsaicin. When activated, the TRPV1 receptor opens and allows ions to flow into the neuron, which generates an action potential and sends a pain signal to the brain. By blocking this receptor, N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide can reduce the transmission of pain signals and alleviate chronic pain.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to be effective in reducing pain in animal models of chronic pain. In these studies, N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide was administered orally or by injection, and pain behavior was measured using a variety of methods, including paw withdrawal latency and von Frey filaments. N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide was found to be effective in reducing pain behavior in these models, suggesting that it has potential as a treatment for chronic pain.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide is that it has been shown to be effective in reducing pain in animal models of chronic pain. This suggests that it has potential as a treatment for this condition. However, one limitation of N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide. One direction is to conduct human clinical trials to determine its safety and efficacy in humans. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide in more detail, to better understand how it is metabolized and how it interacts with the TRPV1 receptor. Additionally, research could be conducted to determine if N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide has potential for use in other conditions, such as neuropathic pain or cancer pain. Finally, research could be conducted to develop more potent and selective TRPV1 receptor antagonists, which could have even greater potential for the treatment of chronic pain.
Scientific Research Applications
N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide is currently being studied for its potential use in treating chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide, and current treatments often have limited efficacy and significant side effects. N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide works by targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is involved in the transmission of pain signals. By blocking this receptor, N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide has the potential to reduce pain without the side effects associated with current treatments.
properties
IUPAC Name |
N-(2-ethylphenyl)-3-(methanesulfonamido)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-3-12-7-4-5-10-15(12)17-16(19)13-8-6-9-14(11-13)18-22(2,20)21/h4-11,18H,3H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMCUDXAQLKBBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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